1-(3-Bromophenyl)cyclobutanamine
Overview
Description
1-(3-Bromophenyl)cyclobutanamine is an organic compound with the molecular formula C10H12BrN. It is a cyclic amine featuring a bromophenyl group attached to a cyclobutanamine structure.
Biochemical Analysis
Molecular Mechanism
The molecular mechanism of 1-(3-Bromophenyl)cyclobutanamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors or enzymes, altering their conformation and activity. For example, it may inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions such as light exposure or extreme pH . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or influencing cellular signaling pathways. At higher doses, it can induce toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects have been observed, where a specific dosage range elicits a significant biological response, while doses outside this range may have minimal or no effect .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 play a crucial role in these processes, converting this compound into its metabolites. These metabolic transformations can influence the compound’s bioavailability, activity, and toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transport mechanisms, such as active transport or facilitated diffusion. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its ability to reach target sites within the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific cellular compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its activity. Post-translational modifications, such as phosphorylation or ubiquitination, can also impact the compound’s localization and function, modulating its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)cyclobutanamine can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the nucleophilic substitution reaction, where a brominated precursor reacts with an amine to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Additionally, protecting groups may be used to prevent unwanted side reactions during the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
1-(3-Bromophenyl)cyclobutanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)cyclobutanamine involves its interaction with molecular targets and pathways. For instance, in anticancer applications, it may induce apoptosis through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. The compound’s ability to form stable complexes with transition metals also plays a role in its biological activity.
Comparison with Similar Compounds
1-(3-Bromophenyl)cyclobutanamine can be compared with other similar compounds, such as:
1-(4-Bromophenyl)cyclobutanamine: Similar structure but with the bromine atom at the para position.
1-(3-Chlorophenyl)cyclobutanamine: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromophenyl)cyclopropanamine: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.
These compounds share structural similarities but differ in their chemical properties and reactivity, highlighting the uniqueness of this compound in terms of its specific applications and reactivity patterns .
Properties
IUPAC Name |
1-(3-bromophenyl)cyclobutan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-4-1-3-8(7-9)10(12)5-2-6-10/h1,3-4,7H,2,5-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXMLWFYSVFSNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655899 | |
Record name | 1-(3-Bromophenyl)cyclobutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1098349-39-3 | |
Record name | 1-(3-Bromophenyl)cyclobutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-bromophenyl)cyclobutan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.